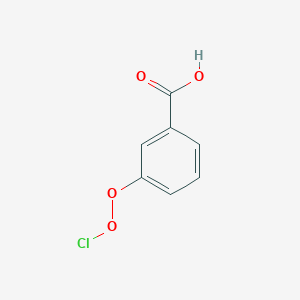

3-Chloroperoxylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

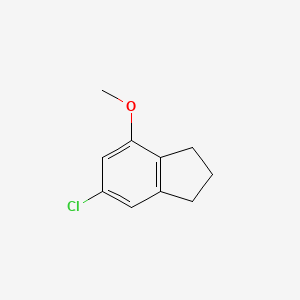

It is a white crystalline solid with the chemical formula C7H5ClO3 and a molecular weight of 172.57 g/mol . This compound is known for its versatility and effectiveness in various chemical reactions, particularly in oxidation processes.

Vorbereitungsmethoden

The preparation of 3-Chloroperoxylbenzoic acid involves the reaction of meta-chlorobenzoyl chloride with a basic solution of hydrogen peroxide, followed by acidification . The detailed synthetic route is as follows:

Reactants: Magnesium sulfate heptahydrate, sodium hydroxide, hydrogen peroxide, dioxane, and meta-chlorobenzoyl chloride.

Procedure: The reactants are mixed in an ice water bath, and meta-chlorobenzoyl chloride is added slowly. The reaction mixture is stirred continuously.

Neutralization: After the reaction is complete, the product is neutralized by adding cold sulfuric acid to obtain this compound.

Analyse Chemischer Reaktionen

3-Chloroperoxylbenzoic acid is known for its strong oxidizing properties and is involved in various types of chemical reactions:

Oxidation: It is commonly used for the oxidation of aldehydes and ketones to esters (Baeyer-Villiger oxidation), olefins to epoxides, sulfides to sulfoxides and sulfones, and amines to nitroalkanes, nitroxides, or N-oxides

Reagents and Conditions: Common reagents include hydrogen peroxide and suitable catalysts.

Major Products: The major products formed from these reactions include esters, epoxides, sulfoxides, sulfones, and various oxidized amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloroperoxylbenzoic acid has a wide range of applications in scientific research:

Organic Synthesis: It is extensively used in the synthesis of polymers, such as polyhydroxyalkanoates and polyesters.

Biochemistry: It serves as a valuable reagent for the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones to esters.

Medicine and Industry: It is used as an oxidant for fine chemicals, including synthetic medicines and pesticides.

Wirkmechanismus

The mechanism of action of 3-Chloroperoxylbenzoic acid involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. The weak O-O bond in the compound is broken, and the -OH group acts as the source of the oxygen in the new product . This process is stereospecific and proceeds through a concerted transition state, ensuring the configuration of atoms about the C-C bond is conserved .

Vergleich Mit ähnlichen Verbindungen

3-Chloroperoxylbenzoic acid is often compared with other peroxy acids due to its strong oxidizing properties:

Peroxyacetic Acid: Similar in function but less selective than this compound.

Peroxybenzoic Acid: Another strong oxidizing agent but less commonly used due to handling difficulties.

Trifluoroperacetic Acid: Effective in epoxidation reactions but more hazardous to handle compared to this compound.

Eigenschaften

IUPAC Name |

3-chloroperoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-12-11-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAWBGAIOYWONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OOCl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride](/img/structure/B8462213.png)

methanone](/img/structure/B8462228.png)

![4,6-Dihydrothieno[2,3-b]pyrrol-5-one](/img/structure/B8462270.png)